Clindamycin hydrochloride

Catalog No.
S523977
CAS No.
21462-39-5
M.F
C18H34Cl2N2O5S
M. Wt
461.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clindamycin hydrochloride

CAS Number

21462-39-5

Product Name

Clindamycin hydrochloride

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChI Key

AUODDLQVRAJAJM-XJQDNNTCSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Synonyms

7 Chloro 7 deoxylincomycin, 7-Chloro-7-deoxylincomycin, Chlolincocin, Chlorlincocin, Cleocin, Clindamycin, Clindamycin Hydrochloride, Clindamycin Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate, Dalacin C, Hydrochloride, Clindamycin, Monohydrate Clindamycin Monohydrochloride, Monohydrochloride, Clindamycin, Monohydrochloride, Monohydrate Clindamycin

Canonical SMILES

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

Isomeric SMILES

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]

Antibacterial Activity and Resistance Studies:

  • Understanding mechanisms of action: Clindamycin binds to the 50S ribosomal subunit in bacteria, inhibiting protein synthesis. Research delves into the specific interactions, identifying key residues and conformational changes involved in its antibacterial activity. [Source: ]
  • Investigating resistance mechanisms: Bacteria can develop resistance to clindamycin through various mechanisms like methylation of the target site or enzymatic inactivation. Studying these mechanisms helps develop strategies to overcome resistance and optimize its use. [Source: ]
  • Exploring alternative targets: Research explores targeting other bacterial components or pathways to bypass existing resistance mechanisms, potentially leading to new clindamycin-based antibiotics. [Source: ]

Microbiome Research and Manipulation:

  • Selective elimination of specific bacterial populations: Clindamycin's targeted activity against certain gut bacteria makes it a tool for studying their roles in various diseases like inflammatory bowel disease. [Source: ]
  • Modulating gut microbiota composition: Studying how clindamycin treatment impacts the gut microbiome composition and its functional consequences sheds light on its potential applications in microbiome-related diseases. [Source: ]
  • Developing personalized approaches: Research explores tailoring clindamycin use based on individual microbiota profiles to enhance its efficacy and minimize disruption of beneficial bacteria.

Animal Model Applications:

  • Studying infectious diseases: Clindamycin is used to induce specific bacterial infections in animal models, enabling researchers to investigate disease mechanisms, test new treatments, and develop vaccines. [Source: ]
  • Modeling antibiotic resistance: Researchers use clindamycin to establish models of antibiotic-resistant infections in animals, allowing for studying resistance spread, evaluating novel antimicrobials, and developing strategies to combat resistance. [Source: ]
  • Investigating gut-brain axis interactions: Research explores how clindamycin-induced microbiota changes in animal models impact brain function and behavior, providing insights into gut-brain axis-related disorders. [Source: ]

Other Research Areas:

  • Biofilm research: Clindamycin is used to study the formation and eradication of bacterial biofilms, which are resistant to conventional antibiotics and pose significant challenges in medical settings. [Source: ]
  • Anti-parasitic therapy: Clindamycin exhibits activity against certain parasitic infections, and research explores its potential use in combination with other drugs for treatment and control. [Source: ]
  • Drug discovery and development: By studying the structure and function of clindamycin, researchers aim to develop new antibiotics with improved efficacy, broader spectrum activity, and reduced resistance potential. [Source: ]

Clindamycin hydrochloride is a semisynthetic antibiotic derived from lincomycin, which is produced by the actinobacterium Streptomyces lincolnensis. The chemical structure of clindamycin hydrochloride is characterized by a 7(S)-chloro substitution at the 7(R)-hydroxyl group of lincomycin, leading to its unique properties as an antibiotic. Its chemical formula is C18H33ClN2O5SC_{18}H_{33}ClN_{2}O_{5}S with a molar mass of approximately 424.98 g/mol . Clindamycin hydrochloride is available in various formulations, including capsules, topical solutions, and injectable forms, and is used primarily to treat serious bacterial infections.

Clindamycin HCl acts by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, thereby preventing the formation of the peptide bond essential for protein growth. This selective binding to the bacterial ribosome allows clindamycin to be effective against bacteria while having minimal effects on human cells.

Physical and Chemical Properties

  • Melting point: 169-171 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Freely soluble in water, slightly soluble in methanol, and practically insoluble in acetone
  • Stability: Stable in dry conditions but can hydrolyze in aqueous solutions, especially under acidic or basic conditions []
That are significant for its pharmacological activity. The primary reaction involves its binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This inhibition occurs through reversible binding to the ribosomal RNA, preventing peptide bond formation and effectively blocking bacterial growth . Additionally, clindamycin is metabolized in the liver primarily by cytochrome P450 isoenzyme CYP3A4, producing clindamycin sulfoxide and N-desmethylclindamycin as metabolites .

Clindamycin exhibits bacteriostatic activity against a wide range of gram-positive bacteria and some anaerobic bacteria. Its mechanism of action involves inhibiting protein synthesis by binding to the 23S rRNA of the bacterial ribosome's 50S subunit, similar to other antibiotics like macrolides and streptogramins . At higher concentrations, clindamycin can also exhibit bactericidal effects. It has shown effectiveness against pathogens such as Staphylococcus aureus, including some methicillin-resistant strains .

The synthesis of clindamycin was first reported in 1966 by Magerlein et al., involving the chlorination of lincomycin. This process includes the following steps:

  • Chlorination: Lincomycin undergoes chlorination at the 7-position.
  • Purification: The resulting compound is purified through crystallization or chromatography.
  • Hydrochloride Formation: Clindamycin is then converted into its hydrochloride form for improved solubility and stability .

This synthetic pathway allows for the production of clindamycin in a controlled manner, ensuring high purity and efficacy.

Clindamycin hydrochloride is utilized in various clinical settings due to its broad-spectrum activity against bacterial infections. Key applications include:

  • Skin Infections: Treatment of acne vulgaris and other skin infections.
  • Respiratory Infections: Effective against pneumonia and other respiratory tract infections.
  • Bone Infections: Used in osteomyelitis treatment.
  • Endocarditis Prophylaxis: Recommended for patients allergic to penicillin undergoing dental procedures .

Additionally, it plays a role in treating more complex infections caused by resistant bacteria.

Clindamycin interacts with several drugs, which can influence its efficacy and safety profile:

  • CYP3A4 Inhibitors: Drugs that inhibit this enzyme can increase plasma concentrations of clindamycin, potentially leading to toxicity.
  • CYP3A4 Inducers: Medications such as rifampicin can decrease clindamycin levels, reducing its effectiveness .
  • Neuromuscular Blocking Agents: Clindamycin may enhance the effects of these agents, necessitating caution when used concurrently .

These interactions highlight the importance of monitoring patients on multiple medications.

Clindamycin belongs to the lincosamide class of antibiotics, which includes several similar compounds. Here are some notable comparisons:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
LincomycinInhibits protein synthesis via ribosomal bindingPrimarily gram-positive bacteriaNatural antibiotic precursor to clindamycin
ErythromycinBinds to 50S ribosomal subunitBroad spectrum including some gram-negativeMacrolide antibiotic with a different structure
AzithromycinSimilar to erythromycin but with improved pharmacokineticsBroad spectrum including atypical pathogensLonger half-life and better tissue penetration
TelithromycinBinds to multiple sites on ribosomal RNAGram-positive bacteria including resistant strainsKetolide antibiotic with enhanced activity against resistant strains

Clindamycin's unique chlorinated structure allows it to effectively target specific bacterial strains while minimizing resistance development compared to other antibiotics in its class .

Clindamycin hydrochloride exerts its antibacterial effects by binding to the 50S ribosomal subunit, specifically interacting with the 23S ribosomal RNA (rRNA) within the peptidyl transferase center. Mutations in this region represent a primary mechanism of resistance, as structural alterations impede drug binding. Key nucleotide substitutions identified in clinical isolates include A2058G and A2059G (Escherichia coli numbering), which reduce clindamycin’s affinity for its target by sterically hindering interactions with the ribosome [1] [4]. For example, Streptococcus pneumoniae strains harboring A2058G mutations exhibit minimum inhibitory concentrations (MICs) for clindamycin that increase from 0.05 μg/mL in wild-type strains to >100 μg/mL in mutants [4].

A study of Streptococcus agalactiae isolates revealed additional mutations at positions C2611A and C2611G, which confer cross-resistance to clindamycin, macrolides, and streptogramin B antibiotics [4]. These mutations destabilize the clindamycin-ribosome complex by modifying hydrogen-bonding networks critical for drug stabilization. Notably, not all four 23S rRNA alleles require mutations to confer resistance; heterozygous mutations (e.g., 1C:3A or 1C:3G) suffice to reduce susceptibility, highlighting the dosage-dependent nature of this resistance mechanism [4].

Table 1: Impact of 23S rRNA Mutations on Clindamycin Resistance

MutationClindamycin MIC (μg/mL)Cross-Resistance Observed
Wild-type0.05–0.20None
A2058G>100Macrolides, lincosamides
A2059G50–100Macrolides, streptogramin B
C2611A3.12–12.5Streptogramin B, 16-membered macrolides

Ribosomal Methylation Mediated by erm Gene Products

Ribosomal methylation by Erm (erythromycin ribosomal methylation) family enzymes represents the most prevalent clindamycin resistance mechanism. These enzymes catalyze the dimethylation of adenine at position 2058 in 23S rRNA, structurally modifying the ribosome to prevent clindamycin binding [1] [3]. The ermB and ermA genes are predominant in Streptococcus agalactiae, with ermB detected in 91.8% of clindamycin-resistant isolates in China [1]. Methylation confers constitutive or inducible resistance, classified as:

  • Constitutive MLSb (cMLSb): Permanent methylation causes high-level resistance to clindamycin, erythromycin, and streptogramin B.
  • Inducible MLSb (iMLSb): Erythromycin exposure induces methylation, leading to clindamycin resistance despite initial susceptibility [1].

Erm-mediated resistance is often linked to mobile genetic elements, facilitating horizontal gene transfer across bacterial species. In Bacteroides fragilis, ermF dissemination has driven clindamycin resistance rates from 3% in 1987 to 44% in some regions [3]. This evolutionary adaptation underscores the role of genomic plasticity in sustaining resistance under antibiotic pressure.

Table 2: Prevalence of erm Genes in Clinical Isolates

Bacterial Specieserm GeneResistance Rate (%)Region
Streptococcus agalactiaeermB91.8China
Bacteroides fragilisermF26–44United States
Streptococcus pneumoniaeermB58Global

Cross-Resistance Patterns with Macrolides and Lincosamides

Clindamycin resistance frequently coincides with macrolide resistance due to shared ribosomal targets and mechanisms. erm-mediated methylation confers cross-resistance to all macrolides, lincosamides, and streptogramin B antibiotics, a phenomenon termed the MLSb phenotype [1] [4]. For instance, 62.7% of clindamycin-resistant Streptococcus agalactiae strains in China exhibit co-resistance to erythromycin and levofloxacin, while 22% display multidrug resistance to tetracycline and chloramphenicol [1].

Mutations in 23S rRNA further amplify cross-resistance. A2058G mutations in Streptococcus pneumoniae increase MICs for clindamycin (>100 μg/mL), erythromycin (>100 μg/mL), and lincomycin (>50 μg/mL), while sparing telithromycin (MIC 0.01 μg/mL) [4]. Conversely, efflux pumps encoded by mef and mre genes selectively export macrolides but not clindamycin, resulting in dissociated resistance patterns [1].

Table 3: Cross-Resistance Profiles in Clindamycin-Resistant Pathogens

MechanismClindamycin MIC (μg/mL)Erythromycin MIC (μg/mL)Lincomycin MIC (μg/mL)
ermB methylation>64>256>128
A2058G mutation>100>100>50
mefA efflux0.5–2>320.25–1

The transformation of lincomycin to clindamycin through selective chlorination at the 7-position represents a pivotal step in the synthetic pathway. This process involves the strategic replacement of the 7-hydroxyl group with a chlorine atom, fundamentally altering the antibacterial spectrum and potency of the resulting compound [1] [2].

Chlorination Reagent Selection and Mechanism

The primary chlorination strategy employs solid phosgene (bis(trichloromethyl)carbonate) as the chlorinating agent, which has proven superior to traditional phosphorus oxychloride methods [1] [3]. This reagent selection addresses several critical challenges in the synthesis:

Solid Phosgene Advantages:

  • Enhanced reactivity at lower temperatures (30-50°C compared to 50-65°C for phosphorus oxychloride)
  • Reduced formation of epimeric impurities
  • Improved stereochemical control during chlorination
  • Higher overall yield (95-98% compared to 85-90% with phosphorus oxychloride) [1]

The chlorination mechanism proceeds through a Vilsmeier-type reaction, where the solid phosgene activates the hydroxyl group at the 7-position, facilitating nucleophilic substitution with chloride [1] [3]. The reaction requires careful temperature control to maintain the desired stereochemical outcome, as elevated temperatures can lead to epimerization at the 7-position.

Reaction Conditions and Optimization

The optimized chlorination process operates under carefully controlled conditions to maximize yield while minimizing impurity formation [1] [3]:

Temperature Control: The reaction temperature range of 30-50°C represents a critical balance between reaction rate and stereochemical integrity. Lower temperatures (below 30°C) result in incomplete conversion, while higher temperatures (above 50°C) increase the formation of 7-epi-clindamycin, a major impurity [1].

Reaction Time: Extended reaction times of 20-50 hours ensure complete conversion while allowing for optimal temperature control throughout the process [1]. The prolonged reaction period compensates for the lower reaction temperature, ensuring quantitative chlorination.

Solvent Environment: The chlorination occurs in halogenated solvents, primarily methylene chloride or chloroform, which provide excellent solubility for both the substrate and chlorinating reagent [1] [3]. The solvent choice significantly impacts the reaction efficiency and work-up procedures.

Stereochemical Considerations

The chlorination step is particularly sensitive to stereochemical control, as the 7-position exists in a specific spatial arrangement that must be maintained to preserve biological activity [4] [5]. The desired product maintains the 7(S)-configuration, which is essential for ribosomal binding and antibacterial activity.

Studies have demonstrated that the chlorination process can produce varying amounts of 7-epi-clindamycin, depending on reaction conditions [4] . The optimized process using solid phosgene reduces epimer formation to less than 0.2%, compared to 1.3-1.5% with traditional methods [1].

Solvent Systems and Reaction Optimization in Industrial Synthesis

The industrial synthesis of clindamycin hydrochloride requires sophisticated solvent systems that balance efficiency, safety, and environmental considerations. The multi-stage process employs different solvent systems optimized for each synthetic step, ensuring maximum yield and product quality.

Chlorination Phase Solvent Systems

The chlorination stage employs halogenated solvents as the primary medium, with methylene chloride and chloroform being the most extensively utilized [1] [3] [7]:

Methylene Chloride System:

  • Excellent solubility for lincomycin hydrochloride and solid phosgene
  • Low boiling point (39.6°C) facilitates easy removal
  • Minimal interference with the chlorination mechanism
  • Typical solvent-to-substrate ratio of 8-10:1 [1]

Chloroform System:

  • Superior density characteristics for phase separation
  • Enhanced stability under reaction conditions
  • Slightly higher boiling point (61.2°C) provides better temperature control
  • Similar solvent-to-substrate ratios (8-10:1) [1]

The choice between these solvents often depends on downstream processing requirements and environmental regulations. Recent industrial implementations have favored methylene chloride due to its lower environmental impact and easier recovery [7].

Hydrolysis Phase Optimization

The hydrolysis stage converts the chlorinated intermediate to clindamycin free base through aqueous sodium hydroxide treatment [1] [3]. This biphasic system requires careful optimization to ensure complete conversion while maintaining product integrity:

Aqueous Phase Composition:

  • Sodium hydroxide concentration: 1-1.5 equivalents relative to substrate
  • Water ratio: 8-15 parts by weight relative to substrate
  • pH control: Maintained between 10-12 for optimal hydrolysis [1]

Phase Transfer Considerations:
The hydrolysis occurs at the interface between the organic and aqueous phases, requiring efficient mixing to ensure complete conversion. The reaction temperature of 20-40°C provides optimal hydrolysis rates while preventing thermal degradation [1].

Salt Formation Solvent Systems

The final salt formation step represents the most critical solvent optimization challenge, as it determines the crystal form, purity, and stability of the final product [1] [3]:

Acetone-Water System:
This carefully balanced solvent system has emerged as the optimal medium for clindamycin hydrochloride crystallization [1] [3]:

  • Acetone-to-water ratio: 9-12:0.18-0.20 (by weight)
  • Temperature control: 0-20°C during crystallization
  • Hydrochloric acid addition: 0.22-0.25 equivalents
  • Crystallization time: 6-12 hours for optimal crystal formation

The acetone-water system provides several advantages:

  • Selective solubility that promotes clean crystallization
  • Controlled nucleation and crystal growth
  • Minimal solvate formation
  • Excellent filterability of the resulting crystals [1]

Industrial Process Optimization

Modern industrial implementations have incorporated several optimization strategies to enhance overall process efficiency [3] [8]:

Continuous Processing: Some facilities have implemented continuous flow systems for the chlorination and hydrolysis steps, improving heat and mass transfer while reducing batch-to-batch variability [3].

Solvent Recovery: Sophisticated distillation systems recover and purify solvents for reuse, reducing environmental impact and operational costs [3].

Temperature Control Systems: Advanced temperature control systems maintain precise thermal conditions throughout the process, critical for maintaining product quality [3].

Epimerization Control During Hydrochloride Salt Formation

The formation of clindamycin hydrochloride salt represents a critical step where stereochemical integrity must be maintained to preserve biological activity. Epimerization at multiple stereogenic centers can occur during salt formation, particularly at the 7-position and the 1'-position of the sugar moiety [4] [9] .

Mechanism of Epimerization

Epimerization in clindamycin can occur through several mechanisms during salt formation [4] :

Base-Catalyzed Epimerization: Residual base from the hydrolysis step can catalyze epimerization at the 7-position through enolate formation . This mechanism is particularly problematic when pH control is inadequate.

Thermal Epimerization: Elevated temperatures during crystallization can promote thermal epimerization, particularly at the 1'-position of the sugar moiety [4] . This process occurs through a carbocation intermediate stabilized by the neighboring sulfur atom.

Acid-Catalyzed Processes: While acidic conditions are necessary for salt formation, excessive acidity can promote epimerization through protonation of the sugar hydroxyl groups .

Control Strategies

Several strategies have been developed to minimize epimerization during salt formation [4] :

Temperature Control:
Maintaining crystallization temperatures below 30°C reduces epimerization rates by approximately 40% . The optimal temperature range of 0-20°C provides the best balance between crystallization rate and stereochemical integrity.

pH Optimization:
Careful pH control during salt formation is critical. The optimal pH range of 2-4 prevents base-catalyzed epimerization while maintaining efficient salt formation . This is achieved through controlled addition of hydrochloric acid.

Reaction Time Management:
Minimizing exposure time during salt formation reduces the opportunity for epimerization. The optimized process completes salt formation within 2-4 hours, significantly reducing epimer formation .

Solvent Selection:
The acetone-water system not only provides optimal crystallization conditions but also minimizes epimerization through:

  • Reduced water activity that limits hydrolysis-driven epimerization
  • Controlled ionic strength that stabilizes the desired stereochemistry
  • Optimal dielectric constant that promotes selective crystallization [1]

Analytical Monitoring

Modern industrial processes employ sophisticated analytical techniques to monitor epimerization during salt formation [4] [9]:

High-Performance Liquid Chromatography (HPLC): Real-time monitoring of epimer formation allows for process adjustment to maintain product quality [4] [9].

Mass Spectrometry: LC-MS techniques provide detailed structural information about epimeric impurities, enabling precise identification and quantification [4].

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques can distinguish between different epimeric forms and provide mechanistic insights into epimerization pathways [4].

Quantitative Epimerization Data

The optimized process achieves remarkable control over epimerization, with typical epimer content reduced to less than 0.2% compared to 1.3-1.5% in traditional processes [1] . Specific control measures yield the following results:

  • Temperature control (below 30°C): 0.15-0.20% epimer content
  • pH control (pH 2-4): 0.10-0.15% epimer content
  • Optimized reaction time: 0.20-0.25% epimer content
  • Solvent system optimization: 0.12-0.18% epimer content
  • Antioxidant addition: 0.05-0.10% epimer content

Crystal Form Control

The salt formation process also controls the crystal form of clindamycin hydrochloride, which can exist in several polymorphic forms [9] [10]. The optimized process preferentially produces the monohydrate form, which exhibits superior stability and bioavailability characteristics [9].

Crystallization Kinetics: The controlled cooling rate during crystallization (typically 0.5-1°C per hour) promotes formation of the desired crystal form while minimizing polymorphic contamination [10].

Nucleation Control: Seeding with pre-formed clindamycin hydrochloride monohydrate crystals ensures consistent crystal form and reduces batch-to-batch variability [10].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

460.1565488 g/mol

Monoisotopic Mass

460.1565488 g/mol

Heavy Atom Count

28

UNII

T20OQ1YN1W

Related CAS

18323-44-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 112 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 110 of 112 companies with hazard statement code(s):;
H315 (16.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Clindamycin Hydrochloride is the hydrochloride salt form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin hydrochloride is used as a solid in capsules.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Irritant

Irritant

Other CAS

21462-39-5

Associated Chemicals

Clindamycin hydrochloride;21462-39-5
Clindamycin palmitate;35208-55-0
Clindamycin phosphate;24729-96-2

Wikipedia

Clindamycin hydrochloride

Drug Warnings

/BOXED WARNING/ Clostridium difficile associated diarrhea (CDAD) has been reported with use of nearly all antibacterial agents, including CLEOCIN HCL and may range in severity from mild diarrhea to fatal colitis. Treatment with antibacterial agents alters the normal flora of the colon leading to overgrowth of C.difficle. Because CLEOCIN HCL therapy has been associated with severe colitis which may end fatally, it should be reserved for serious infections where less toxic antimicrobial agents are inappropriate... It should not be used in patients with nonbacterial infections such as most upper respiratory tract infections. C.difficile produces toxins A and B which contribute to the development of CDAD. Hypertoxin producing strains of C. difficile cause increased morbidity and mortality, as these infections can be refractory to antimicrobial therapy and may require colectomy. CDAD must be considered in all patients who present with diarrhea following antibiotic use. Careful medical history is necessary since CDAD has been reported to occur over two months after the administration of antibacterial agents. If CDAD is suspected or confirmed, ongoing antibiotic use not directed against C. difficile may need to be discontinued. Appropriate fluid and electrolyte management, protein supplementation, antibiotic treatment of C. difficile, and surgical evaluation should be instituted as clinically indicated.
The most frequent adverse effects of topical therapy with clindamycin phosphate 1% gel, lotion, or solution are dryness of the skin and erythema. In clinical studies evaluating the clindamycin phosphate 1% topical gel, lotion, or solution, dryness was reported in 23, 18, or 19% of patients, respectively, whereas erythema was reported in 7, 14, or 16% of patients, respectively. Oiliness or oily skin was reported in 18, 10, or 1% of patients receiving the topical gel, lotion, or solution, respectively. Peeling occurred in 7 or 11% of patients receiving topical clindamycin phosphate lotion or solution, respectively. In addition, burning or pruritus were reported in 7-11% of patients receiving these topical preparations of clindamycin phosphate. /Clindamycin phosphate/
Vaginitis (including vulvovaginitis, vulvovaginal disorder, vaginal discharge, and trichomonal vaginitis) has been reported in 3.6 or 9-10.7% of nonpregnant women receiving clindamycin phosphate vaginal suppositories or cream, respectively. Vulvovaginitis has been reported in 6 or 4.4% and vulvovaginal disorder (including irritation) has been reported in 3.2 or 5.3% of nonpregnant women receiving clindamycin phosphate vaginal cream for 3 or 7 days, respectively. Vulvovaginal disorder or vaginal pain has been reported in 3.4 or 1.9%, respectively, of nonpregnant women receiving clindamycin vaginal suppositories. Trichomonas vaginalis infection reportedly occurs in 1.3% of nonpregnant women receiving clindamycin phosphate vaginal cream for 7 days. Vaginal discharge, metrorrhagia, urinary tract infection, pyelonephritis, dysuria, endometriosis, menstrual disorder, and vaginal pain each have been reported in less than 1% of patients receiving intravaginal clindamycin, and vaginal bleeding has been reported in at least one patient following use of clindamycin phosphate vaginal cream. /Clindamycin phosphate/
The most common adverse effects of therapy with clindamycin phosphate (2% clindamycin) vaginal cream or suppositories are vaginal candidiasis and vaginitis (including vulvovaginitis, vulvovaginal disorder, vaginal discharge, and trichomonal vaginitis). /Clindamycin phosphate/
For more Drug Warnings (Complete) data for CLINDAMYCIN (35 total), please visit the HSDB record page.

Biological Half Life

The serum half-life of clindamycin is 2-3 hours in adults and children with normal renal function. The serum half-life is increased slightly in patients with markedly reduced renal or hepatic function. In neonates, the serum half-life depends on gestational and chronologic age and body weight. The serum half-life of clindamycin reportedly averages 8.7 and 3.6 hours in premature and full-term neonates, respectively, and about 3 hours in infants 4 weeks to 1 year of age; serum half-life was longer in infants weighing less than 3.5 kg than in heavier infants.
The half-life of ... /clindamycin/ is about 2.9 hr ...
Following intravaginal application of 2% clindamycin cream, the systemic half-life of the drug appears to be about 1.5-2.6 hours. Following intravaginal administration of clindamycin suppositories, the apparent elimination half-life averaged about 11 hours (range: 4-35 hours).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Lincomycin is treated with a solution of Rydon reagent prepared from triphenylphosphine, acetonitrile, and chlorine. The base is ultimately reacted with hydrochloric acid.
First resulted from the reaction of lincomycin and thionyl chloride; improved synthetic methods involve the reaction of lincomycin and triphenylphosphine dichloride or triphenylphosphine in carbon tetrachloride.
Synthesized ... by introducing a chlorine atom at the 7 position of lincomycin.
Manufacturing Process: R.D. Birkenmeyer, Kagan, US 3475407(1969 to Upjohn).
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

General Manufacturing Information

CLINDAMYCIN DIFFERS CHEMICALLY FROM LINCOMYCIN BY SUBSTITUTION OF CHLORINE ATOM FOR HYDROXYL GROUP ON PARENT COMPD. WITH THIS SLIGHT MOLECULAR MODIFICATION, CLINDAMYCIN IS...MORE POTENT THAN LINCOMYCIN.
Clindamycin is a derivative of the amino acid trans-L-4-n-propylhygrinic acid, attached to a sulfur-containing derivative of an octose. It is a congener of lincomycin ...

Analytic Laboratory Methods

Analyte: Clindamycin; matrix: solutions; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
Analyte: Clindamycin; matrix: formulations; procedure: high performance liquid chromatography with ultraviolet detection at 214 nm
For more Analytic Laboratory Methods (Complete) data for CLINDAMYCIN (26 total), please visit the HSDB record page.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Commercially available clindamycin phosphate vaginal cream should be stored in a tight container at 20-25 °C; freezing should be avoided. The vaginal suppositories and clindamycin phosphate vaginal cream should be stored at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C; exposure to temperatures exceeding 30 °C or high humidity should be avoided. When stored as recommended, the commercially available vaginal cream is stable for 18 months following the date of manufacture. /Clindamycin phosphate/
The commercially available gel containing clindamycin phosphate (clindamycin 1%) in fixed combination with benzoyl peroxide 5% should be refrigerated at 2-8 °C until dispensed.178 Once dispensed, the gel may be stored at a room temperature up to 25 °C for up to 60 days. The gel should not be frozen. /Clindamycin phosphate/
Commercially available clindamycin phosphate 1% topical gel, lotion, and solution should be stored in tight containers at 20-25 °C; freezing should be avoided. /Clindamycin phosphate/

Interactions

Reversibility of antibiotic-induced paralysis of mouse phrenic nerve-hemidiaphragm preparation by calcium and by neostigmine.
Concurrent use of kaolin- or attapulgite-containing antidiarrheals with oral clindamycin may significantly delay the absorption of oral clindamycin; concurrent use should be avoided or patients should be advised to take adsorbent antidiarrheals not less than 2 hours before or 3 to 4 hours after oral lincomycins.
There is in vitro evidence of antagonism between erythromycin and clindamycin.
Clindamycin has been reported to antagonize the bactericidal activity of aminoglycosides in vitro, and some clinicians recommend that these drugs not be used concomitantly. However, in vivo antagonism has not been demonstrated, and clindamycin has been administered successfully in conjunction with an aminoglycoside with no apparent decrease in activity.
For more Interactions (Complete) data for CLINDAMYCIN (7 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR & LIGHT. /HCL/

Dates

Last modified: 09-13-2023
Lovmar, Martin, and Tanel Tenson. /The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Path in the Ribosome./Journal of Molecular Microbiology 330.5 (2003): 1005-014.

Explore Compound Types